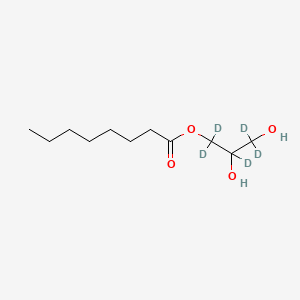
1-Octanoyl-rac-glycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanoyl-rac-glycerol-d5, also known as Glyceryl 1-monooctanoate, is a monoacylglycerol that contains octanoic acid at the sn-1 position. This compound is a deuterated form of 1-Octanoyl-rac-glycerol, where five hydrogen atoms are replaced with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid metabolism and enzymatic reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit the growth of microorganisms by disrupting their cell membranes. The deuterium atoms in the compound may enhance its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-Octanoyl-rac-glycerol-d5 can be compared with other monoacylglycerols such as:
1-Decanoyl-rac-glycerol: Contains a longer carbon chain, resulting in different physical and chemical properties.
1-Lauroyl-rac-glycerol: Has a similar structure but with a lauric acid moiety, leading to different biological activities.
1-Oleoyl-rac-glycerol: Contains an unsaturated fatty acid, affecting its reactivity and applications.
Uniqueness: The presence of deuterium atoms in this compound makes it unique, as it can be used in studies involving isotopic labeling and tracing. This property allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision.
Eigenschaften
Molekularformel |
C11H22O4 |
|---|---|
Molekulargewicht |
223.32 g/mol |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
InChI-Schlüssel |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


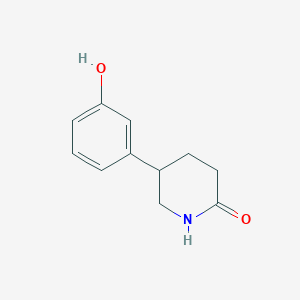
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
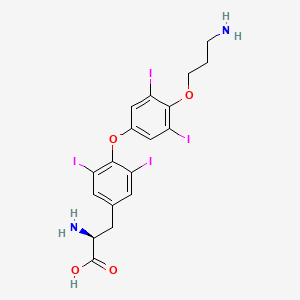
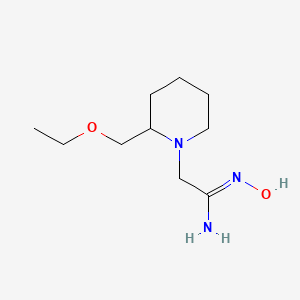
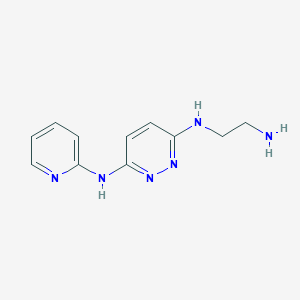
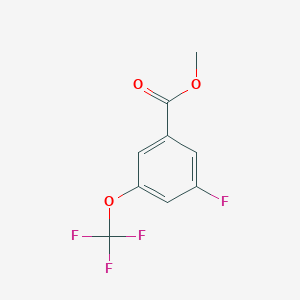
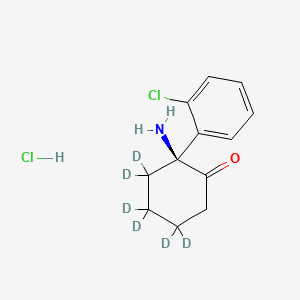
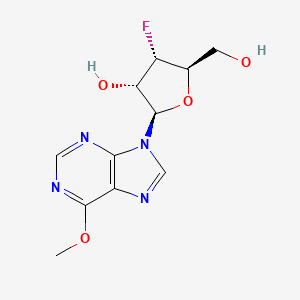
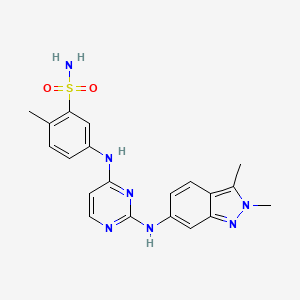
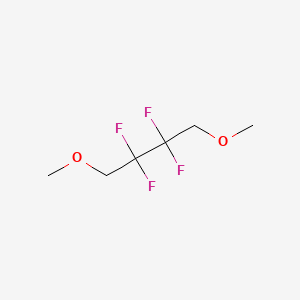
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
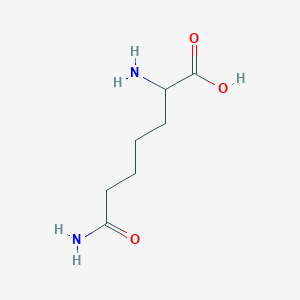
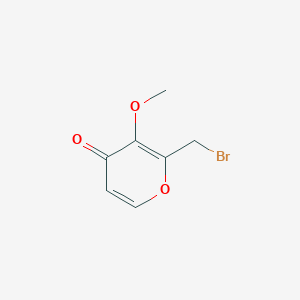
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
